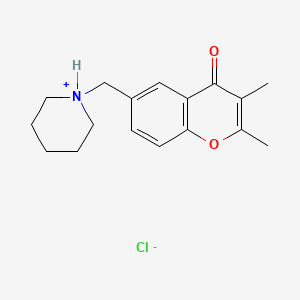![molecular formula C6H10O B13737248 Oxaspiro[3.3]heptane](/img/structure/B13737248.png)
Oxaspiro[3.3]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxaspiro[33]heptane is a bicyclic organic compound with the molecular formula C6H10O It features a spirocyclic structure, where an oxygen atom is incorporated into the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxaspiro[3.3]heptane can be synthesized through several methods. One common approach involves the cyclization of tribromo-pentaerythritol with p-toluenesulfonamide under basic conditions, followed by deprotection using magnesium turnings in methanol . Another method involves the use of 3-oxocyclobutane-1-carboxylic acid as a starting material, which undergoes multiple steps to form the desired spirocyclic structure .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of sulfonic acid salts instead of oxalate salts has been shown to improve the stability and solubility of the compound, making it more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Oxaspiro[3.3]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the oxygen atom in the spirocyclic structure, which can act as a reactive site.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines and halides .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield this compound-1,3-dione, while reduction can produce various alcohol derivatives .
Scientific Research Applications
Oxaspiro[3.3]heptane has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it serves as a structural surrogate for other bioactive compounds, aiding in drug discovery and development . Additionally, its unique properties make it valuable in the design of new materials and industrial processes .
Mechanism of Action
The mechanism of action of Oxaspiro[3.3]heptane involves its interaction with specific molecular targets and pathways. The oxygen atom in the spirocyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity. This makes this compound a useful tool in studying molecular interactions and developing new therapeutic agents .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Oxaspiro[3.3]heptane include 2-oxa-6-azaspiro[3.3]heptane and 1-azaspiro[3.3]heptane. These compounds share the spirocyclic structure but differ in the presence of nitrogen atoms and other functional groups .
Uniqueness: this compound is unique due to its oxygen-containing spirocyclic structure, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where oxygen interactions are crucial, such as in the development of new drugs and materials .
Properties
Molecular Formula |
C6H10O |
|---|---|
Molecular Weight |
98.14 g/mol |
IUPAC Name |
1-oxaspiro[3.3]heptane |
InChI |
InChI=1S/C6H10O/c1-2-6(3-1)4-5-7-6/h1-5H2 |
InChI Key |
KRFIYIXZGDGKNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-Hydroxy-3-(2-methylprop-2-enyl)phenyl]-2-(2-methylprop-2-enyl)phenol](/img/structure/B13737168.png)
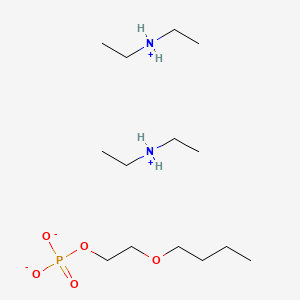
![Benzo[c]thiophen-4(5H)-one,6,7-dihydro-6,6-dimethyl-3-(methylthio)-,oxime](/img/structure/B13737180.png)
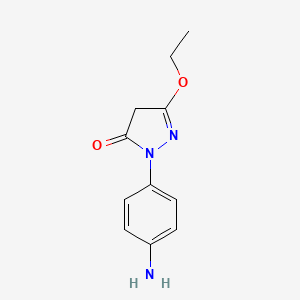
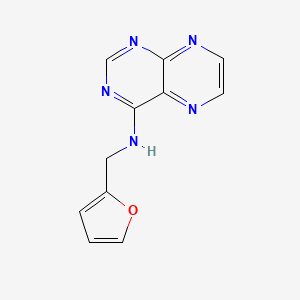
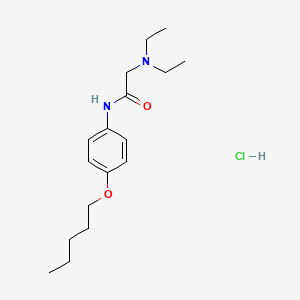
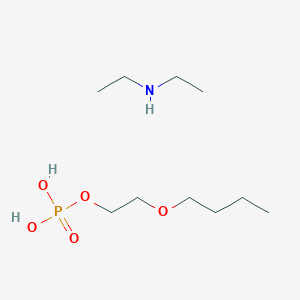
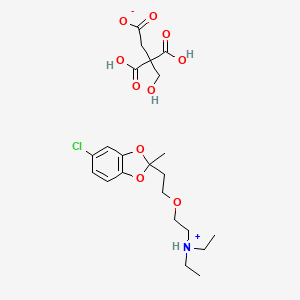
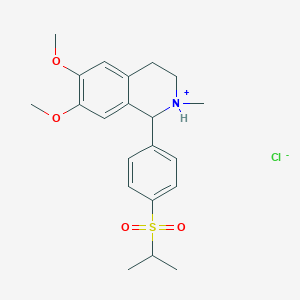


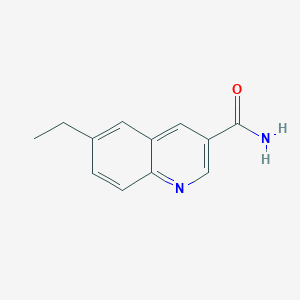
![Benzamide, N-[4-[(3-chlorophenyl)amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B13737244.png)
